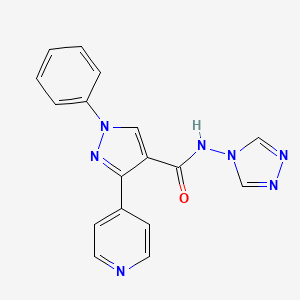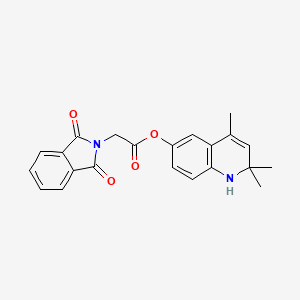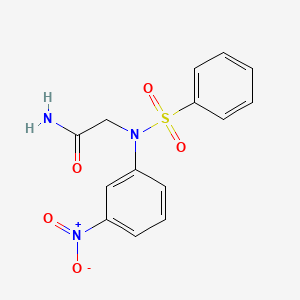
1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of triazolopyrazole derivatives.
Mécanisme D'action
The mechanism of action of 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects through interactions with specific targets, such as enzymes or receptors.
Biochemical and Physiological Effects:
1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of certain microorganisms, and modulate the activity of specific enzymes. It has also been shown to have antioxidant properties and to affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a versatile research tool. It has been shown to have a range of biological activities, which makes it useful for investigating various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide. One area of interest is the development of new derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide can be achieved through a multistep reaction. The first step involves the synthesis of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-amino-1,2,4-triazole to obtain the desired product.
Applications De Recherche Scientifique
1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide has been shown to have potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential as an inhibitor of certain enzymes and as a ligand for metal complexes.
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-4-yl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O/c25-17(22-23-11-19-20-12-23)15-10-24(14-4-2-1-3-5-14)21-16(15)13-6-8-18-9-7-13/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOLATSTPZKEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(4-pyridinyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)







